molecular formula C13H15BrO2 B13408879 2-Bromophenyl cyclohexanecarboxylate CAS No. 81066-11-7

2-Bromophenyl cyclohexanecarboxylate

Cat. No.: B13408879
CAS No.: 81066-11-7
M. Wt: 283.16 g/mol
InChI Key: XMVWNCLIDNHXRP-UHFFFAOYSA-N
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Description

2-Bromophenyl cyclohexanecarboxylate is an organic compound that features a brominated phenyl group attached to a cyclohexanecarboxylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromophenyl cyclohexanecarboxylate can be achieved through several methods. One common approach involves the esterification of 2-bromophenol with cyclohexanecarboxylic acid in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC). The reaction typically occurs under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Bromophenyl cyclohexanecarboxylate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The phenyl ring can undergo oxidation to form quinones or other oxidized derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed

    Nucleophilic Substitution: Formation of substituted phenyl cyclohexanecarboxylates.

    Oxidation: Formation of quinones or other oxidized phenyl derivatives.

    Reduction: Formation of cyclohexanemethanol derivatives.

Scientific Research Applications

2-Bromophenyl cyclohexanecarboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Bromophenyl cyclohexanecarboxylate involves its interaction with specific molecular targets. The bromine atom and ester group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Chlorophenyl cyclohexanecarboxylate: Similar structure but with a chlorine atom instead of bromine.

    2-Fluorophenyl cyclohexanecarboxylate: Similar structure but with a fluorine atom instead of bromine.

    2-Iodophenyl cyclohexanecarboxylate: Similar structure but with an iodine atom instead of bromine.

Uniqueness

2-Bromophenyl cyclohexanecarboxylate is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its halogenated analogs

Properties

CAS No.

81066-11-7

Molecular Formula

C13H15BrO2

Molecular Weight

283.16 g/mol

IUPAC Name

(2-bromophenyl) cyclohexanecarboxylate

InChI

InChI=1S/C13H15BrO2/c14-11-8-4-5-9-12(11)16-13(15)10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7H2

InChI Key

XMVWNCLIDNHXRP-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(=O)OC2=CC=CC=C2Br

Origin of Product

United States

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